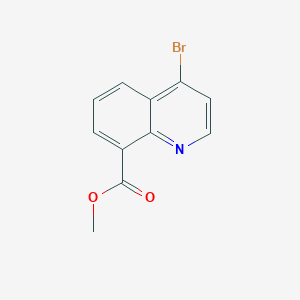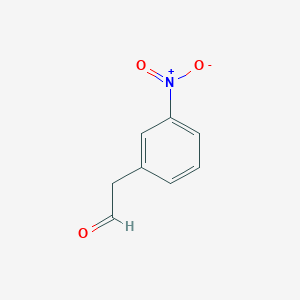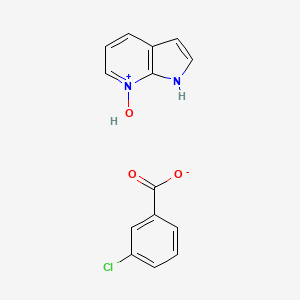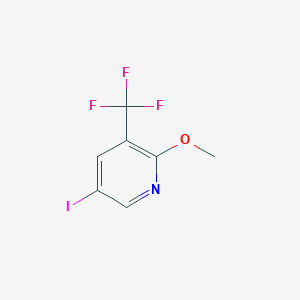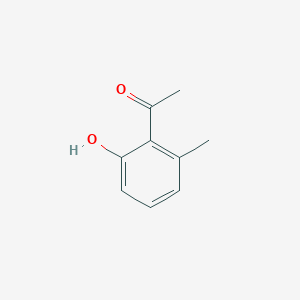
1-(2-Hidroxi-6-metilfenil)etanona
Descripción general
Descripción
1-(2-Hydroxy-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H10O2. It is characterized by a hydroxy group and a methyl group attached to a phenyl ring, with an ethanone group at the para position relative to the hydroxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-6-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
Target of Action
1-(2-Hydroxy-6-methylphenyl)ethanone primarily targets enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase. These enzymes play crucial roles in mitigating oxidative damage within cells by converting reactive oxygen species (ROS) into less harmful molecules .
Mode of Action
1-(2-Hydroxy-6-methylphenyl)ethanone interacts with its target enzymes by binding to their active sites. This binding enhances the catalytic efficiency of superoxide dismutase and catalase, leading to an increased conversion rate of superoxide radicals and hydrogen peroxide into oxygen and water, respectively. This interaction helps in reducing oxidative stress within the cell .
Biochemical Pathways
The primary biochemical pathways affected by 1-(2-Hydroxy-6-methylphenyl)ethanone are those involved in the cellular response to oxidative stress. By enhancing the activity of superoxide dismutase and catalase, 1-(2-Hydroxy-6-methylphenyl)ethanone helps maintain the balance of ROS within the cell. This balance is crucial for preventing cellular damage and maintaining normal cellular functions .
Pharmacokinetics
The pharmacokinetics of 1-(2-Hydroxy-6-methylphenyl)ethanone involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through conjugation reactions, and is excreted mainly via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 1-(2-Hydroxy-6-methylphenyl)ethanone’s action include a significant reduction in oxidative stress markers and an improvement in cellular resilience to oxidative damage. This results in enhanced cell survival and function, particularly in tissues prone to oxidative stress, such as the liver and brain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 1-(2-Hydroxy-6-methylphenyl)ethanone. For instance, extreme pH levels can affect the compound’s stability, while higher temperatures may enhance its reactivity. Additionally, the presence of other antioxidants or pro-oxidants in the environment can modulate its effectiveness in reducing oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-6-methylphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 6-methylsalicylic acid ethyl ester with methyl magnesium bromide in the presence of triethylamine and anhydrous toluene. The reaction mixture is cooled to 0°C to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(2-Hydroxy-6-methylphenyl)ethanone typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ethanone group can be reduced to form secondary alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Secondary alcohols
Substitution: Ether derivatives and amine derivatives
Comparación Con Compuestos Similares
1-(2-Hydroxy-6-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-6-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone:
1-(2-Methylphenyl)ethanone: Lacks the hydroxy group, resulting in different reactivity and applications.
The uniqueness of 1-(2-Hydroxy-6-methylphenyl)ethanone lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(2-hydroxy-6-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSOVIZZGBORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457158 | |
| Record name | 2'-Hydroxy-6'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41085-27-2 | |
| Record name | 2'-Hydroxy-6'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


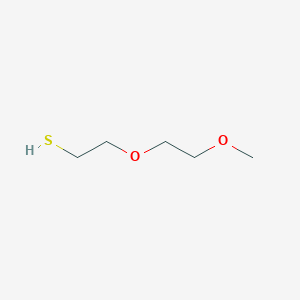
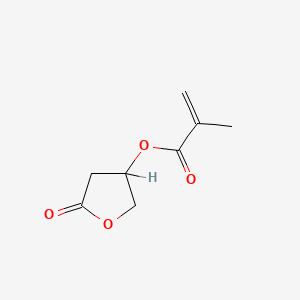
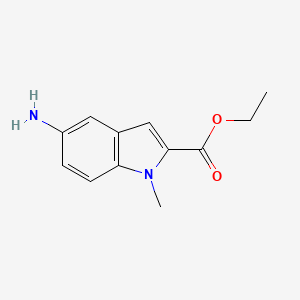
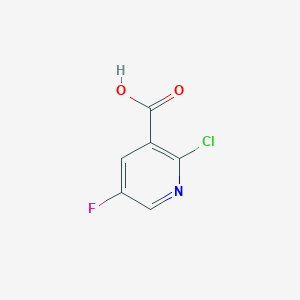

![N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1589017.png)


